molecular formula C15H10F2N2O B11044768 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11044768
M. Wt: 272.25 g/mol
InChI Key: LGKKOBPNLMCSTE-UHFFFAOYSA-N
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Description

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The fluorinated phenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the pyrazole ring with the fluorinated phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atoms or alter the pyrazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitutions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-fluorinated compounds or altered pyrazole derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and as a component in high-performance polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, leading to altered biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenol: A simpler fluorinated phenol with fewer functional groups.

    2-fluorophenylpyrazole: Lacks the additional phenolic group.

    5-(2-fluorophenyl)-1H-pyrazole: Similar structure but without the fluorinated phenol.

Uniqueness

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol is unique due to the combination of fluorinated phenol and pyrazole ring in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C15H10F2N2O

Molecular Weight

272.25 g/mol

IUPAC Name

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19)

InChI Key

LGKKOBPNLMCSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F

Origin of Product

United States

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